Cas no 1939-46-4 (Cyclohexanol,3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-)

Cyclohexanol,3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- structure
1939-46-4 structure
Product Name:Cyclohexanol,3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-
CAS No:1939-46-4
MF:C16H28O
MW:236.392925262451
CID:214028
PubChem ID:102720
Update Time:2025-04-19

Cyclohexanol,3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol,3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-
    • 3-(2-bornyl)cyclohexan-1-ol
    • 3-(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol
    • 3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol
    • NS00045787
    • EINECS 217-716-6
    • SCHEMBL10638000
    • 1939-46-4
    • DTXSID10941076
    • 3-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol
    • 3-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol
    • Inchi: 1S/C16H28O/c1-15(2)12-7-8-16(15,3)14(10-12)11-5-4-6-13(17)9-11/h11-14,17H,4-10H2,1-3H3
    • InChI Key: IGEVVMFDMLDFFU-UHFFFAOYSA-N
    • SMILES: OC1CCCC(C1)C1CC2CCC1(C)C2(C)C

Computed Properties

  • Exact Mass: 236.21414
  • Monoisotopic Mass: 236.214
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.003
  • Boiling Point: 318.3°Cat760mmHg
  • Flash Point: 133.9°C
  • Refractive Index: 1.519
  • PSA: 20.23
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